molecular formula C7H15NSi B14308352 Butyl(dimethyl)silanecarbonitrile CAS No. 112255-64-8

Butyl(dimethyl)silanecarbonitrile

Cat. No.: B14308352
CAS No.: 112255-64-8
M. Wt: 141.29 g/mol
InChI Key: QPAGWSFQVFDCAU-UHFFFAOYSA-N
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Description

Butyl(dimethyl)silanecarbonitrile is an organosilicon compound characterized by a butyl group, two methyl groups attached to a silicon atom, and a nitrile functional group. Its molecular structure imparts unique chemical properties, such as thermal stability and reactivity in cross-coupling reactions. The synthesis of such compounds requires rigorous characterization of identity and purity, as emphasized in guidelines for reporting chemical research .

Properties

CAS No.

112255-64-8

Molecular Formula

C7H15NSi

Molecular Weight

141.29 g/mol

IUPAC Name

[butyl(dimethyl)silyl]formonitrile

InChI

InChI=1S/C7H15NSi/c1-4-5-6-9(2,3)7-8/h4-6H2,1-3H3

InChI Key

QPAGWSFQVFDCAU-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C)(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(dimethyl)silanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of butyl lithium with dimethylchlorosilane, followed by the addition of cyanogen bromide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process might include the use of catalysts such as Lewis acids to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Butyl(dimethyl)silanecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the carbonitrile group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted silane derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl(dimethyl)silanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl(dimethyl)silanecarbonitrile involves its ability to form stable bonds with other molecules through its silane and carbonitrile groups. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. The carbonitrile group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, including butyl acetate (C₆H₁₂O₂) and dimethyl fumarate (DMF), though these compounds belong to distinct chemical classes. Key differences in physical, chemical, and functional properties are summarized below:

Table 1: Comparative Properties of Butyl(dimethyl)silanecarbonitrile and Analogs

Property This compound Butyl Acetate Dimethyl Fumarate (DMF)
Molecular Formula C₇H₁₃NSi C₆H₁₂O₂ C₅H₆O₄
Functional Groups Nitrile, Silane Ester Fumarate ester
Density (g/cm³) Not reported 0.8825 @ 20°C 1.37 @ 25°C
Boiling Point (°C) Not reported 126 193 (sublimes)
Applications Organic synthesis Solvent, flavoring MS therapy, polymer additive

Key Findings:

Chemical Reactivity : this compound’s nitrile group enables nucleophilic substitution, while its silane moiety may participate in silylation reactions. This contrasts with butyl acetate, which undergoes hydrolysis or transesterification, and DMF, which acts as an electrophile in Michael additions .

Thermal Stability : Silicone-based compounds like this compound typically exhibit higher thermal stability compared to esters (e.g., butyl acetate) and fumarates (e.g., DMF), which degrade at moderate temperatures .

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